methyl 2-[(5-bromo-2-methoxybenzoyl)amino]benzoate
Overview
Description
Methyl 2-[(5-bromo-2-methoxybenzoyl)amino]benzoate is an organic compound with the molecular formula C16H14BrNO4 It is a derivative of benzoic acid and features a bromine atom and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-bromo-2-methoxybenzoyl)amino]benzoate typically involves the reaction of 5-bromo-2-methoxybenzoic acid with methyl anthranilate in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-bromo-2-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-[(5-bromo-2-methoxybenzoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-[(5-bromo-2-methoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-bromobenzoate
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate
Uniqueness
Methyl 2-[(5-bromo-2-methoxybenzoyl)amino]benzoate is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
methyl 2-[(5-bromo-2-methoxybenzoyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-21-14-8-7-10(17)9-12(14)15(19)18-13-6-4-3-5-11(13)16(20)22-2/h3-9H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUJIZBRQAOXFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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